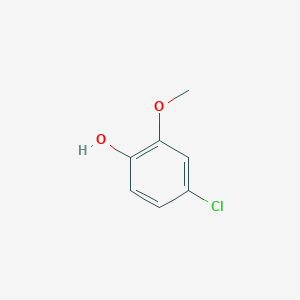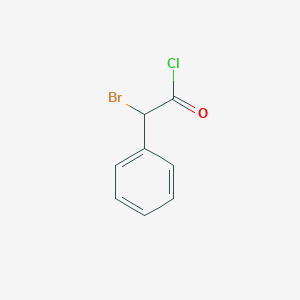
4-Cloro-2-metoxifenol
Descripción general
Descripción
4-Cloro-2-metoxifenol, también conocido como 4-cloroguaiacol, es un compuesto químico con la fórmula molecular C7H7ClO2. Es un derivado del fenol caracterizado por la presencia de un átomo de cloro y un grupo metoxilo unidos al anillo de benceno. Este compuesto es conocido por sus propiedades antimicrobianas y se utiliza en diversas aplicaciones químicas e industriales .
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: It is investigated for potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of disinfectants, preservatives, and other industrial chemicals
Mecanismo De Acción
El mecanismo de acción del 4-Cloro-2-metoxifenol implica su interacción con las membranas celulares microbianas, lo que lleva a la disrupción de la integridad de la membrana y la inhibición de los procesos celulares esenciales. El compuesto se dirige a enzimas y proteínas involucradas en la síntesis de la pared celular y la producción de energía, lo que finalmente causa la muerte celular .
Compuestos similares:
- 2-Cloro-4-metoxifenol
- 4-Cloro-2-metilfenol
- 4-Cloro-2-etilfenol
Comparación: El this compound es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintivas. En comparación con el 2-Cloro-4-metoxifenol, tiene una posición diferente de los grupos cloro y metoxilo, lo que afecta su reactividad y actividad antimicrobiana. De manera similar, el 4-Cloro-2-metilfenol y el 4-Cloro-2-etilfenol tienen diferentes sustituyentes alquilo, lo que lleva a variaciones en su comportamiento químico y aplicaciones .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-methoxyphenol is known for its antimicrobial properties . It has been found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 110 μg/mL
Cellular Effects
It is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation .
Molecular Mechanism
It is known that the compound has three active sites: hydroxyl, allylic, and aromatic groups . These sites could potentially interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 241 °C and a melting point of 16-17 °C . It is slightly soluble in water .
Metabolic Pathways
It is known that the compound can be metabolized via the ortho-cleavage pathway .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 4-Cloro-2-metoxifenol puede sintetizarse mediante varios métodos. Un método común implica la cloración del guaiacol (2-metoxifenol) en presencia de un agente clorante como el cloruro de tionilo o el pentacloruro de fósforo. La reacción generalmente ocurre en condiciones controladas para garantizar una cloración selectiva en la posición para en relación con el grupo hidroxilo .
Métodos de producción industrial: En entornos industriales, el this compound se produce utilizando procesos de cloración a gran escala. La reacción se lleva a cabo en reactores equipados con sistemas de control de temperatura y presión para optimizar el rendimiento y la pureza. El producto luego se purifica mediante técnicas de destilación o recristalización para obtener la calidad deseada .
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-Cloro-2-metoxifenol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: El compuesto puede reducirse para eliminar el átomo de cloro, produciendo 2-metoxifenol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos nucleofílicos como la amida de sodio o el metóxido de sodio en condiciones básicas.
Principales productos formados:
Oxidación: Quinonas y otros compuestos fenólicos oxidados.
Reducción: 2-Metoxifenol.
Sustitución: Diversos fenoles sustituidos dependiendo del nucleófilo utilizado.
4. Aplicaciones en investigación científica
El this compound tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de otros compuestos químicos, incluyendo fármacos y agroquímicos.
Biología: Las propiedades antimicrobianas del compuesto lo hacen útil en el estudio de la inhibición bacteriana y fúngica.
Medicina: Se está investigando para posibles aplicaciones terapéuticas debido a sus propiedades bioactivas.
Industria: Se utiliza en la producción de desinfectantes, conservantes y otros productos químicos industriales
Comparación Con Compuestos Similares
- 2-Chloro-4-methoxyphenol
- 4-Chloro-2-methylphenol
- 4-Chloro-2-ethylphenol
Comparison: 4-Chloro-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-chloro-4-methoxyphenol, it has a different position of the chlorine and methoxy groups, affecting its reactivity and antimicrobial activity. Similarly, 4-chloro-2-methylphenol and 4-chloro-2-ethylphenol have different alkyl substituents, leading to variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
4-chloro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQMMMRFNURSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074974 | |
| Record name | Phenol, 4-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-30-6 | |
| Record name | Phenol, 4-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)




![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B106985.png)
